Methyl 3-(2,5-dimethylphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2,5-dimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,5-dimethylphenyl)prop-2-enoate can be synthesized through the esterification of 3-(2,5-dimethylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a small amount of sulfuric acid or hydrochloric acid as a catalyst. The reaction is monitored until the completion, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 3-(2,5-dimethylphenyl)prop-2-enoic acid or 3-(2,5-dimethylphenyl)propan-2-one.
Reduction: 3-(2,5-dimethylphenyl)propan-2-ol.
Scientific Research Applications
Methyl 3-(2,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,5-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(2,6-dimethylphenyl)prop-2-enoate
Uniqueness
Methyl 3-(2,5-dimethylphenyl)prop-2-enoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3 |
InChI Key |
BOTNWHZTEASVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)OC |
Origin of Product |
United States |
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